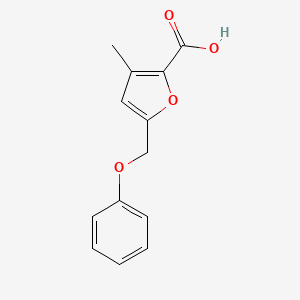
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid
Übersicht
Beschreibung
“3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as furan carboxylic acids . These are carboxylic acids featuring a furan ring .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid” consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a carboxylic acid group (COOH) and a phenoxymethyl group attached .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Polymer Applications
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid, as a furan derivative, finds its application primarily in the synthesis of biobased polymers. For instance, Yi Jiang et al. (2014) have demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to novel biobased furan polyesters. These polyesters show promising physical properties, hinting at the potential of furan derivatives in creating sustainable and biodegradable materials for various applications (Jiang et al., 2014).
Chemical Synthesis and Catalysis
In chemical synthesis, furan derivatives play a crucial role as intermediates. For example, the Diels-Alder reaction of 2-amino-substituted furans has been explored by A. Padwa et al. (1997) to produce polysubstituted anilines, showcasing the versatility of furan compounds in organic synthesis (Padwa et al., 1997).
Biocatalysis and Green Chemistry
In the realm of green chemistry, the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is a significant step forward. W. Dijkman et al. (2014) have identified an FAD-dependent enzyme capable of converting 5-hydroxymethylfurfural into FDCA, a key biobased platform chemical for polymer production, with high yield. This enzymatic process offers a greener alternative to traditional chemical syntheses, operating under mild conditions and avoiding the use of hazardous chemicals (Dijkman et al., 2014).
Biomass Conversion and Value-added Chemicals
Furan derivatives are pivotal in the conversion of biomass into value-added chemicals. The catalytic reduction of biomass-derived furanic compounds with hydrogen has been studied by Y. Nakagawa et al. (2013), highlighting the potential of these processes in producing biofuels and chemical feedstocks. This research underscores the importance of furan derivatives in the sustainable production of chemicals and fuels from renewable resources (Nakagawa et al., 2013).
Antibacterial and Antioxidant Activities
Moreover, furan derivatives exhibit biological activities, such as antibacterial and antioxidant effects. For example, Yang-min Ma et al. (2016) isolated new furan derivatives from Aspergillus flavus with potent antibacterial activity against Staphylococcus aureus. These findings open avenues for the development of new antibacterial agents from furan compounds (Ma et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-9-7-11(17-12(9)13(14)15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGKZCPMRYOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354484 | |
| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
CAS RN |
303064-47-3 | |
| Record name | 3-methyl-5-(phenoxymethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



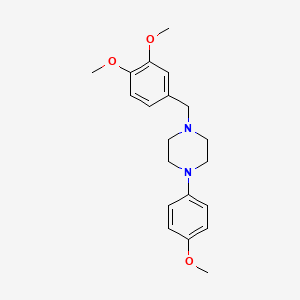




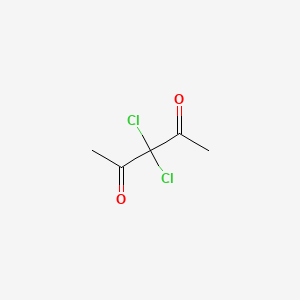
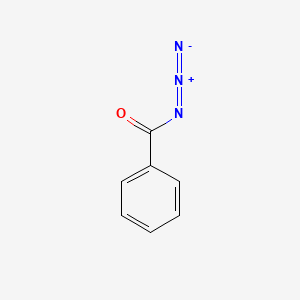
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl valerate](/img/structure/B1618289.png)
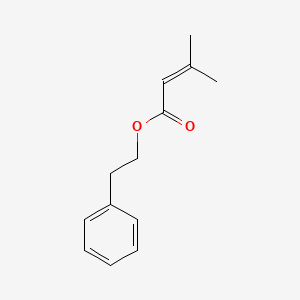

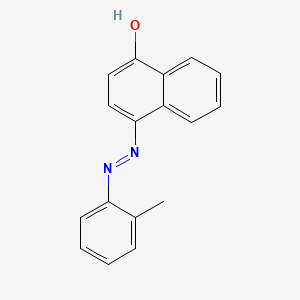

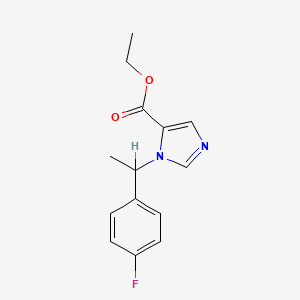
![Benzo[a]pentacene](/img/structure/B1618297.png)